2-Methoxy-4-methylbenzaldehyde

Description

BenchChem offers high-quality 2-Methoxy-4-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

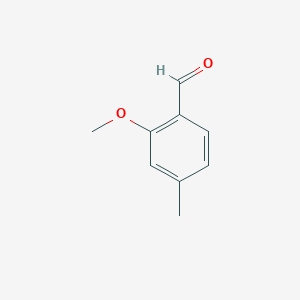

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-3-4-8(6-10)9(5-7)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTOUUODKAHJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423690 | |

| Record name | 2-Methoxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57415-35-7 | |

| Record name | 2-Methoxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-4-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Section 1: Core Molecular Profile: Physicochemical and Spectroscopic Properties

An In-depth Technical Guide to 2-Methoxy-4-methylbenzaldehyde (CAS: 57415-35-7) for Advanced Research

This guide provides a comprehensive technical overview of 2-Methoxy-4-methylbenzaldehyde, a key aromatic aldehyde intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the causal relationships between the molecule's structure, its spectral properties, reactivity, and its applications as a high-value synthetic building block.

2-Methoxy-4-methylbenzaldehyde is a disubstituted aromatic aldehyde whose synthetic utility is dictated by the interplay of its three functional groups: the aldehyde, the methoxy ether, and the methyl group. Understanding its fundamental properties is the first step in leveraging its reactivity.

Physicochemical Data Summary

The compound's physical properties are summarized in the table below. It exists as a low-melting solid, a common characteristic for substituted benzaldehydes of this molecular weight.

| Property | Value | Reference(s) |

| CAS Number | 57415-35-7 | [1][2] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1][2] |

| IUPAC Name | 2-methoxy-4-methylbenzaldehyde | [1] |

| Physical Form | Solid | [3 from initial search] |

| Melting Point | 42.5 - 43 °C | [6 from initial search] |

| Boiling Point | 258 °C | [11 from initial search] |

| Density | 1.062 g/cm³ | [25 from initial search] |

| Flash Point | 114 °C | [11 from initial search] |

| Storage | Store under an inert atmosphere at room temperature or 2-8°C. | [3, 18 from initial search] |

Spectroscopic Signature Analysis

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment.

-

δ ~10.3 ppm (s, 1H, -CHO): The aldehyde proton will appear as a sharp singlet far downfield. Its chemical shift is influenced by the magnetic anisotropy of the benzene ring and the electron-donating methoxy group, which slightly shields this proton compared to benzaldehydes with electron-withdrawing groups.

-

δ ~7.6-7.7 ppm (d, 1H, Ar-H): The aromatic proton at C6 (ortho to the aldehyde) is the most deshielded aromatic proton due to the strong electron-withdrawing effect of the carbonyl group. It will appear as a doublet, coupled to the proton at C5.

-

δ ~6.8-6.9 ppm (d, 1H, Ar-H): The aromatic proton at C5 (meta to the aldehyde) will be significantly more shielded. It will appear as a doublet from coupling to the C6 proton.

-

δ ~6.7-6.8 ppm (s, 1H, Ar-H): The aromatic proton at C3 (ortho to the methoxy group) will be the most shielded aromatic proton and will likely appear as a singlet or a narrowly split doublet.

-

δ ~3.9 ppm (s, 3H, -OCH₃): The methoxy protons will appear as a sharp singlet, characteristic of ether methyl groups on an aromatic ring.

-

δ ~2.4 ppm (s, 3H, -CH₃): The methyl protons on the ring will appear as a sharp singlet in the typical benzylic methyl region.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

The carbon spectrum will show nine distinct signals, reflecting the molecule's asymmetry.

-

δ ~191 ppm (-CHO): The aldehyde carbonyl carbon is the most deshielded.

-

δ ~162 ppm (C-OCH₃): The aromatic carbon directly attached to the electron-donating oxygen of the methoxy group will be far downfield.

-

δ ~145 ppm (C-CH₃): The carbon bearing the methyl group.

-

δ ~120-135 ppm (Ar-C): The remaining four aromatic carbons, including the carbon ortho to the aldehyde (C6), which will be relatively deshielded, and the others which are more shielded.

-

δ ~56 ppm (-OCH₃): The methoxy carbon.

-

δ ~22 ppm (-CH₃): The methyl carbon.

Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum, the molecule will exhibit a clear molecular ion peak.

-

Molecular Ion (M⁺): m/z = 150.

-

Key Fragment (M-1)⁺: A strong peak at m/z = 149, corresponding to the highly stable acylium ion formed by the loss of the aldehydic hydrogen radical. This is a characteristic fragmentation pattern for aromatic aldehydes.[1]

-

Other Fragments: Expect further fragmentation corresponding to the loss of a methyl radical (m/z = 135) from the methoxy group or the loss of CO (m/z = 122).

Infrared (IR) Spectroscopy:

The IR spectrum provides a rapid diagnostic for key functional groups.

-

~2850 and ~2750 cm⁻¹: A characteristic pair of bands (Fermi doublet) for the C-H stretch of the aldehyde.

-

~1680-1700 cm⁻¹: A strong, sharp absorption from the C=O stretch of the conjugated aromatic aldehyde. The frequency is slightly lowered from a typical aliphatic aldehyde due to conjugation with the ring.

-

~1600 and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹: A strong C-O stretching band for the aryl ether (methoxy group).

Section 2: Synthesis Methodologies and Protocols

The synthesis of 2-Methoxy-4-methylbenzaldehyde is most efficiently achieved via the methylation of its phenolic precursor, 2-hydroxy-4-methylbenzaldehyde. This precursor can, in turn, be synthesized from readily available starting materials like p-cresol. This two-step approach provides a reliable and scalable route.

Caption: Two-step synthesis workflow for 2-Methoxy-4-methylbenzaldehyde.

Detailed Experimental Protocol: Methylation of 2-Hydroxy-4-methylbenzaldehyde

This protocol is based on the well-established Williamson ether synthesis, a robust method for forming ethers. The choice of potassium carbonate as the base is critical; it is strong enough to deprotonate the phenol but not so strong as to cause side reactions with the aldehyde. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this Sₙ2 reaction.

Materials:

-

2-Hydroxy-4-methylbenzaldehyde (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Methyl Iodide (CH₃I) (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-hydroxy-4-methylbenzaldehyde and anhydrous DMF (approx. 5-10 mL per gram of aldehyde).

-

Base Addition: Add anhydrous potassium carbonate to the solution. The mixture will be a suspension.

-

Methylation: Stir the mixture vigorously and add methyl iodide dropwise at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 6-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (a UV-active spot that will also stain with potassium permanganate) and the appearance of a new, less polar product spot.

-

Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with diethyl ether. The organic layers contain the desired product.

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine. This removes residual DMF and unreacted methyl iodide.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 2-Methoxy-4-methylbenzaldehyde.

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Methoxy-4-methylbenzaldehyde is a direct consequence of the electronic effects exerted by its substituents. Both the methoxy and methyl groups are electron-donating groups (EDGs), which fundamentally alters the reactivity of both the aldehyde and the aromatic ring compared to unsubstituted benzaldehyde.

-

Methoxy Group Effect: The dominant effect is the +M (mesomeric or resonance) effect, where the oxygen lone pairs donate electron density into the ring. This is partially offset by a weaker -I (inductive) electron-withdrawing effect due to oxygen's electronegativity. The net result is strong electron donation.

-

Methyl Group Effect: The methyl group is a weak electron-donating group through induction (+I) and hyperconjugation.

Caption: Influence of electron-donating groups on reactivity.

Reactivity of the Aldehyde Group

The electron density donated by the methoxy group extends to the carbonyl carbon, reducing its electrophilicity (the magnitude of its partial positive charge). Consequently, 2-Methoxy-4-methylbenzaldehyde is less reactive towards nucleophiles than unsubstituted benzaldehyde.[3] This is a critical consideration in planning reactions such as Grignard additions, Wittig reactions, or cyanohydrin formation, which may require more forcing conditions or longer reaction times.

A prime example of its synthetic utility is in reductive amination. The aldehyde can react with an amine (or ammonia source like ammonium formate) to form an imine, which is then reduced in situ to the corresponding amine. This is a powerful method for introducing substituted benzylamine moieties in drug synthesis. [21 from initial search]

Reactivity of the Aromatic Ring

Conversely, the electron-donating nature of the substituents activates the aromatic ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The methoxy group is a powerful ortho-, para-director. Since the para position is blocked by the methyl group, electrophilic attack will be strongly directed to the positions ortho to the methoxy group (C3 and C5). This predictable regioselectivity makes the molecule a valuable scaffold for building more complex, highly substituted aromatic systems.

Section 4: Applications in Drug Discovery and Development

Aromatic aldehydes are cornerstone intermediates in medicinal chemistry. 2-Methoxy-4-methylbenzaldehyde serves as a versatile starting material, providing a scaffold that can be elaborated into more complex molecular architectures.

-

Scaffold for Heterocycle Synthesis: The aldehyde functionality is a key handle for constructing heterocyclic rings. It can be condensed with various nucleophiles (e.g., hydrazines, hydroxylamines, active methylene compounds) to form pyrazoles, isoxazoles, and other ring systems prevalent in pharmaceuticals.

-

Intermediate for Bioactive Molecules: Its role as a synthetic precursor is explicitly noted in the context of developing tachykinin NK2 receptor antagonists. [18 from initial search] These antagonists have been investigated for the treatment of conditions like irritable bowel syndrome (IBS), demonstrating the compound's direct relevance to modern drug development programs. The 2-methoxy-4-methylphenyl moiety often imparts desirable pharmacokinetic properties or facilitates specific binding interactions within a target protein.

Section 5: Safety and Handling Protocols

As a substituted benzaldehyde, this compound requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory to mitigate risks.

5.1 GHS Hazard Identification [1]

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

5.2 Recommended Handling Procedures

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Skin Protection: Wear a lab coat.

-

-

Handling Practices: Avoid generating dust. Ensure all containers are properly labeled and sealed when not in use.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials, particularly strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or water courses.

References

-

PubChem. (n.d.). 2-Methoxy-4-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Reddit. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? r/chemhelp. Retrieved from [Link]

-

Sarthaks eConnect. (2023). Write a short note on the electrophilic substitution reaction of benzaldehyde. Retrieved from [Link]

-

ResearchGate. (2022). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-METHOXY-4-O-METHOXYMETHYLBENZALDEHYDE. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methoxy-4-methylbenzaldehyde (C9H10O2). Retrieved from [Link]

-

ACS Publications. (n.d.). Electronic effects in the reaction of propionaldehyde oxide with substituted benzaldehydes. The Journal of Organic Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-2-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

designer-drug.com. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

Sources

Physicochemical properties of 2-Methoxy-4-methylbenzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties, spectroscopic profile, and handling considerations for 2-Methoxy-4-methylbenzaldehyde (CAS No. 57415-35-7). As a key intermediate in organic synthesis, its well-defined characteristics are paramount for predictable reaction kinetics, process optimization, and safety. This document synthesizes empirical data with procedural insights, offering a self-contained resource for laboratory and development settings. We will delve into its structural attributes, thermal properties, solubility, and spectral signatures, supported by detailed experimental protocols and safety directives. The causality behind experimental choices is elucidated to empower researchers in their application of this versatile compound.

Compound Identification and Structural Elucidation

2-Methoxy-4-methylbenzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with a methoxy group at position 2, a methyl group at position 4, and an aldehyde functional group at position 1. This substitution pattern dictates its electronic properties and steric profile, influencing its reactivity as a chemical intermediate.

Figure 1: 2D structure of 2-Methoxy-4-methylbenzaldehyde.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 57415-35-7 | [1][2] |

| IUPAC Name | 2-methoxy-4-methylbenzaldehyde | [3] |

| Molecular Formula | C₉H₁₀O₂ | [1][2][3] |

| Molecular Weight | 150.17 g/mol | [1][2][3] |

| Canonical SMILES | CC1=CC(=C(C=C1)C=O)OC | [3][4] |

| InChI | InChI=1S/C9H10O2/c1-7-3-4-8(6-10)9(5-7)11-2/h3-6H,1-2H3 | [3] |

| InChIKey | KVTOUUODKAHJCM-UHFFFAOYSA-N |[1][3] |

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in synthesis and formulation. These parameters dictate the selection of appropriate solvents, reaction temperatures, and purification methods.

Table 2: Core Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless to pale yellow liquid or solid | [5] |

| Melting Point | 40-43 °C | [1][4][6] |

| Boiling Point | 258 °C | [1][4][6] |

| Density | 1.062 g/cm³ | [1][4] |

| Flash Point | 114 °C | [4] |

| Refractive Index | 1.542 | [1][4] |

| LogP | 1.816 - 2.1 | [1][3][4] |

| Vapor Pressure | 0.0141 mmHg at 25°C | [4] |

| Topological Polar Surface Area | 26.3 Ų |[3] |

Solubility Profile

Qualitative solubility testing reveals that 2-Methoxy-4-methylbenzaldehyde is soluble in organic solvents such as dichloromethane, dimethyl sulfoxide (DMSO), and methanol.[7] Its solubility in water is slight, which is consistent with its LogP value, indicating a preference for more lipophilic environments.[7] This profile is critical for drug development professionals when considering formulation and delivery systems.

Spectroscopic Analysis

Spectroscopic data is indispensable for confirming the identity and purity of a compound. The following sections detail the characteristic spectral features of 2-Methoxy-4-methylbenzaldehyde.

Table 3: Summary of Key Spectroscopic Data

| Technique | Key Peaks / Signals (Expected) | Source(s) |

|---|---|---|

| ¹H NMR | ~10.3 ppm (s, 1H, -CHO), ~7.0-7.8 ppm (m, 3H, Ar-H), ~3.9 ppm (s, 3H, -OCH₃), ~2.4 ppm (s, 3H, -CH₃) | [8][9] |

| IR Spectroscopy | ~1680-1700 cm⁻¹ (C=O stretch, aldehyde), ~2720 & 2820 cm⁻¹ (C-H stretch, aldehyde), ~1250 cm⁻¹ (C-O stretch, methoxy), ~2950-3000 cm⁻¹ (C-H stretch, aromatic/aliphatic) | [3][8] |

| Mass Spectrometry | Molecular Ion [M]⁺ at m/z 150. Key fragments at m/z 149 ([M-H]⁺), 121 ([M-CHO]⁺) | [3] |

| UV-Vis Spectroscopy | λmax values typically observed in the 220-320 nm range in ethanol, corresponding to π→π* transitions of the aromatic system and n→π* transition of the carbonyl group. |[8][10] |

Experimental Protocols & Methodologies

To ensure reproducibility and accuracy, standardized protocols are essential. The following methods represent robust approaches to verifying the physicochemical and spectroscopic properties of 2-Methoxy-4-methylbenzaldehyde.

Sources

- 1. 2-Methoxy-4-methyl-benzaldehyde | CAS#:57415-35-7 | Chemsrc [chemsrc.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-Methoxy-4-methylbenzaldehyde | C9H10O2 | CID 6423793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methoxy-4-methylbenzaldehyde|lookchem [lookchem.com]

- 5. Cas 57415-35-7,2-methoxy-4-methyl-benzaldehyde | lookchem [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

2-Methoxy-4-methylbenzaldehyde molecular weight and formula

An In-Depth Technical Guide to 2-Methoxy-4-methylbenzaldehyde for Researchers and Drug Development Professionals

Abstract

2-Methoxy-4-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a critical building block in synthetic organic chemistry. Its unique substitution pattern, featuring methoxy and methyl groups on the benzaldehyde scaffold, makes it a valuable precursor for the synthesis of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive overview of its core chemical properties, validated synthesis protocols, analytical characterization techniques, and key applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights required for its effective utilization.

Core Physicochemical Properties and Identifiers

Precise identification and understanding of a compound's physical properties are fundamental to its application in a research setting. 2-Methoxy-4-methylbenzaldehyde is a solid at room temperature with a defined molecular structure and weight.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 150.17 g/mol | [1][3] |

| IUPAC Name | 2-methoxy-4-methylbenzaldehyde | |

| CAS Number | 57415-35-7 | [4] |

| Melting Point | 40-43 °C | [3][4] |

| Boiling Point | 258 °C | [4] |

| Density | 1.062 g/cm³ | [4] |

| Canonical SMILES | CC1=CC(=C(C=C1)C=O)OC | |

| InChIKey | KVTOUUODKAHJCM-UHFFFAOYSA-N |

Synthesis Methodology: Methylation of 4-methylsalicylaldehyde

The synthesis of 2-Methoxy-4-methylbenzaldehyde can be efficiently achieved through various routes. One of the most reliable and high-yielding methods is the O-methylation of the corresponding phenolic precursor, 4-methylsalicylaldehyde. This reaction is a classic example of a Williamson ether synthesis.

Causality and Experimental Rationale

The selection of reagents and conditions is critical for maximizing yield and purity.

-

Base (Potassium Carbonate, K₂CO₃): A moderately strong, inexpensive base is required to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide ion. K₂CO₃ is ideal as it is strong enough for this purpose but not so strong as to cause unwanted side reactions.

-

Solvent (N,N-dimethyl-formamide, DMF): A polar aprotic solvent like DMF is chosen because it effectively solvates the potassium cation while leaving the phenoxide nucleophile relatively "naked" and highly reactive. It also has a high boiling point, allowing the reaction to be conducted at elevated temperatures to increase the reaction rate.

-

Methylating Agent (Methyl Iodide, CH₃I): Methyl iodide is a highly effective methylating agent due to the excellent leaving group ability of iodide, facilitating a rapid Sₙ2 reaction with the phenoxide.

Detailed Experimental Protocol

This protocol is based on a reported synthesis with a 92% yield.[4]

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylsalicylaldehyde (10.0 g, 73.4 mmol) and N,N-dimethyl-formamide (100 mL).

-

Addition of Base: Add anhydrous potassium carbonate (15.2 g, 110.1 mmol, 1.5 equivalents) to the solution. Stir the suspension vigorously.

-

Methylation: Slowly add methyl iodide (12.5 g, 5.5 mL, 88.1 mmol, 1.2 equivalents) to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60 °C and maintain stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual DMF and salts.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Methoxy-4-methylbenzaldehyde as a crystalline solid.

-

Validation: Dry the final product under vacuum and characterize using NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-Methoxy-4-methylbenzaldehyde.

Analytical Characterization

Rigorous analytical validation is non-negotiable in scientific research and drug development. The structural identity and purity of synthesized 2-Methoxy-4-methylbenzaldehyde must be confirmed using a suite of spectroscopic techniques.

Expected Spectroscopic Signatures

The following table summarizes the expected data from key analytical methods.

| Technique | Expected Observations |

| ¹H NMR | - Aldehyde proton (CHO) singlet at δ 9.8-10.2 ppm. - Aromatic protons (3H) in the δ 6.8-7.8 ppm region, showing characteristic splitting patterns. - Methoxy protons (OCH₃) singlet at δ 3.8-4.0 ppm. - Methyl protons (Ar-CH₃) singlet at δ 2.3-2.5 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O) at δ 188-192 ppm. - Aromatic carbons in the δ 110-165 ppm region. - Methoxy carbon (OCH₃) at δ 55-57 ppm. - Methyl carbon (Ar-CH₃) at δ 20-22 ppm. |

| FT-IR (cm⁻¹) | - Strong C=O stretch (aldehyde) at ~1680-1700 cm⁻¹. - C-H stretches (aromatic) at ~3000-3100 cm⁻¹. - C-H stretches (aliphatic) at ~2850-2960 cm⁻¹. - Strong C-O stretch (aryl ether) at ~1250-1270 cm⁻¹. |

| Mass Spec. | - Molecular Ion Peak [M]⁺ at m/z = 150. - Key fragment ions corresponding to the loss of H (m/z 149), CHO (m/z 121), and OCH₃ (m/z 119).[5][6] |

Spectroscopic Analysis Workflow

Caption: Workflow for comprehensive spectroscopic analysis.

Applications in Research and Drug Development

The utility of 2-Methoxy-4-methylbenzaldehyde lies in its capacity to act as a versatile intermediate for constructing more complex molecular architectures. Its aldehyde functional group is a reactive handle for a variety of transformations, including reductive aminations, Wittig reactions, and condensations, while the substituted aromatic ring forms the core of the target molecule.

Synthesis of Bioactive Heterocycles

This compound is a documented reagent in the synthesis of several classes of compounds with therapeutic potential:

-

Tachykinin NK2 Receptor Antagonists: It has been used to synthesize antagonists of the tachykinin NK2 receptor, which are being investigated for the treatment of Irritable Bowel Syndrome (IBS) and other gastrointestinal disorders.[4][7]

-

[3,2-d]pyrimidine Derivatives: It serves as a starting material for building [3,2-d]pyrimidine derivatives, a scaffold found in many biologically active compounds.[4][7]

The broader class of substituted benzaldehydes are foundational in medicinal chemistry, serving as precursors for pharmaceuticals, agrochemicals, and fine chemicals.[8][9] For instance, the related compound 2,3,4-Trimethoxybenzaldehyde is a key starting material for the anti-anginal drug Trimetazidine.[10] This highlights the importance of the substituted benzaldehyde motif in accessing diverse and potent pharmacophores.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent. Based on GHS classifications, 2-Methoxy-4-methylbenzaldehyde presents moderate hazards.[5]

| Hazard Class | GHS Code | Statement |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling this compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term stability, it should be kept in a cool, dry place, refrigerated at 2-8°C.[4]

References

-

PubChem. (n.d.). 2-Methoxy-4-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 2-Methoxy-4-methylbenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

-

ChemSynthesis. (n.d.). 2-methoxy-4-methylbenzaldehyde. Retrieved from [Link]

-

designer-drug.com. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-METHOXY-4-O-METHOXYMETHYLBENZALDEHYDE. Retrieved from [Link]

- Google Patents. (n.d.). CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.

-

PubChemLite. (n.d.). 2-methoxy-4-methylbenzaldehyde (C9H10O2). Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-methoxy-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2020). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 2-Methylbenzaldehyde: From Flavors to Fine Chemicals. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2-Methoxy-4-methylbenzaldehyde|lookchem [lookchem.com]

- 5. 2-Methoxy-4-methylbenzaldehyde | C9H10O2 | CID 6423793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 2-methoxy-4-methylbenzaldehyde (C9H10O2) [pubchemlite.lcsb.uni.lu]

- 7. 2-methoxy-4-methyl-benzaldehyde | 57415-35-7 [amp.chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data of 2-Methoxy-4-methylbenzaldehyde (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of 2-Methoxy-4-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 2-Methoxy-4-methylbenzaldehyde (CAS: 57415-35-7; Molecular Formula: C₉H₁₀O₂; Molecular Weight: 150.17 g/mol ). As a substituted aromatic aldehyde, this compound possesses distinct spectral features that are critical for its unambiguous identification, purity assessment, and quality control in research and drug development. Recognizing the scarcity of publicly available experimental spectra for this specific molecule, this guide leverages predictive methodologies and established spectroscopic principles, grounded in data from analogous compounds, to present a robust analytical framework. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of spectroscopic characterization techniques.

Molecular Structure and Analytical Strategy

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-Methoxy-4-methylbenzaldehyde features a benzene ring substituted with an aldehyde (-CHO), a methoxy (-OCH₃), and a methyl (-CH₃) group. The relative positions of these groups (1-aldehyde, 2-methoxy, 4-methyl) create a specific pattern of electronic effects that governs the molecule's spectroscopic behavior.

The aldehyde group is strongly electron-withdrawing, while the methoxy group is electron-donating through resonance and withdrawing through induction. The methyl group is weakly electron-donating. These competing effects result in a unique electronic environment for each proton and carbon atom, which can be precisely mapped using NMR spectroscopy.

Caption: Molecular structure with atom numbering for NMR assignments.

Our analytical workflow integrates data from multiple techniques to build a self-validating structural confirmation, as illustrated below.

Caption: Workflow for combining spectroscopic techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. Due to the absence of a publicly available experimental spectrum, the following data is predicted based on established substituent effect models. These predictions provide a reliable reference for what a researcher should expect to observe.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (splitting patterns).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

|---|---|---|---|---|

| ~10.35 | Singlet (s) | 1H | H⁷ (-CHO) | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl C=O bond and the electron-withdrawing nature of the oxygen atom. |

| ~7.65 | Doublet (d) | 1H | H⁶ | Positioned ortho to the strongly electron-withdrawing aldehyde group, this proton experiences significant deshielding. |

| ~6.80 | Doublet (d) | 1H | H⁵ | Located ortho to the electron-donating methyl group and meta to the aldehyde, it is moderately shielded compared to H⁶. |

| ~6.75 | Singlet (s) | 1H | H³ | Positioned ortho to the electron-donating methoxy group and meta to the aldehyde, resulting in significant shielding. |

| ~3.90 | Singlet (s) | 3H | H⁸ (-OCH₃) | Protons on a carbon attached to an electronegative oxygen atom typically appear in this region. The singlet multiplicity indicates no adjacent protons. |

| ~2.40 | Singlet (s) | 3H | H⁹ (-CH₃) | The protons of the methyl group attached to the aromatic ring are in a typical chemical shift range for this environment. |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

|---|---|---|

| ~191.0 | C⁷ (C=O) | The carbonyl carbon of an aromatic aldehyde is characteristically found in the highly deshielded region of the spectrum. |

| ~162.0 | C² (C-OCH₃) | An aromatic carbon directly attached to the electronegative oxygen of the methoxy group is significantly deshielded. |

| ~145.0 | C⁴ (C-CH₃) | The attachment of the methyl group influences the chemical shift of this aromatic carbon. |

| ~135.0 | C⁶ | This carbon is adjacent to the electron-withdrawing aldehyde group, leading to a downfield shift. |

| ~125.0 | C¹ (C-CHO) | The ipso-carbon attached to the aldehyde group. |

| ~122.0 | C⁵ | Aromatic C-H carbon. |

| ~108.0 | C³ | This carbon is ortho to the electron-donating methoxy group and experiences significant shielding, shifting it upfield. |

| ~56.0 | C⁸ (-OCH₃) | The carbon of the methoxy group is shielded by the attached oxygen and appears in the typical range for sp³ carbons bonded to oxygen. |

| ~22.0 | C⁹ (-CH₃) | The aliphatic carbon of the methyl group appears in the highly shielded (upfield) region of the spectrum. |

Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-Methoxy-4-methylbenzaldehyde.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a ≥400 MHz NMR spectrometer.

-

Insert the sample and lock the spectrometer on the deuterium signal of the CDCl₃.

-

Perform shimming to optimize the magnetic field homogeneity until the TMS peak is sharp and symmetrical.

-

-

Data Acquisition:

-

¹H NMR: Acquire data with a 90° pulse angle, a relaxation delay of at least 5 seconds (to ensure full relaxation of all protons for accurate integration), and co-add 16-32 scans.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C and its longer relaxation times.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum and measure the chemical shifts and coupling constants.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Table 3: Expected Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

|---|---|---|---|

| ~2820 & ~2720 | Medium, Sharp | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |

| ~1690 | Strong, Sharp | C=O Stretch | Aromatic Aldehyde (-CHO) |

| ~1600 & ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl Ether (-OCH₃) |

| ~1020 | Strong | Symmetric C-O-C Stretch | Aryl Ether (-OCH₃) |

| 3000-3100 | Medium | C-H Stretch | Aromatic C-H |

| 2850-2960 | Medium | C-H Stretch | Aliphatic C-H (-CH₃, -OCH₃) |

Interpretation: The most diagnostic peak in the IR spectrum is the strong C=O stretch of the aldehyde group around 1690 cm⁻¹. Its position indicates conjugation with the aromatic ring. The presence of the aldehyde is unequivocally confirmed by the characteristic Fermi doublet (two weak-to-medium peaks) for the aldehydic C-H stretch near 2820 and 2720 cm⁻¹. The strong absorptions around 1250 and 1020 cm⁻¹ are indicative of the aryl ether C-O stretching vibrations, confirming the methoxy group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are purged and stable.

-

Background Spectrum: Clean the ATR crystal (typically diamond) with isopropanol. Record a background spectrum to subtract atmospheric and crystal absorbances.

-

Sample Analysis: Place a small amount of the solid 2-Methoxy-4-methylbenzaldehyde sample onto the crystal. Apply pressure using the anvil to ensure good contact.

-

Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. The resulting spectrum is automatically ratioed against the background.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial structural information from its fragmentation pattern upon ionization.

Table 4: Expected Mass Spectrometry Data (Electron Ionization, EI)

| m/z (mass-to-charge) | Relative Intensity | Assignment | Interpretation |

|---|---|---|---|

| 150 | High | [M]⁺ | Molecular Ion: Confirms the molecular weight of the compound.[1] |

| 149 | High | [M-H]⁺ | Loss of the weakly bound aldehydic hydrogen radical. This is a characteristic fragmentation for aldehydes.[1] |

| 121 | Medium | [M-CHO]⁺ or [M-H-CO]⁺ | Loss of the formyl radical (-CHO) or sequential loss of H and carbon monoxide (CO). This results in a stable substituted benzyl or phenyl cation. |

| 91 | Medium | [C₇H₇]⁺ | Likely a tropylium ion, a common rearrangement fragment in substituted toluenes. |

| 77 | Medium | [C₆H₅]⁺ | Phenyl cation, resulting from further fragmentation. |

Fragmentation Analysis: Upon electron ionization (70 eV), 2-Methoxy-4-methylbenzaldehyde will form a molecular ion ([M]⁺) at m/z 150. The most prominent initial fragmentation is the loss of a hydrogen radical from the aldehyde group to form the highly stable [M-H]⁺ acylium ion at m/z 149.[1] Subsequent loss of a neutral carbon monoxide (CO) molecule from this ion would yield a fragment at m/z 121. This m/z 121 fragment can also be formed by the direct loss of the formyl radical (•CHO) from the molecular ion. Further fragmentation of the aromatic ring system leads to smaller, common aromatic fragments. This pattern is highly characteristic of aromatic aldehydes.[2][3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject 1 µL of the solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms).

-

Use a temperature program (e.g., start at 80°C, ramp at 10°C/min to 250°C) to ensure volatilization and separation from any impurities.

-

-

MS Analysis:

-

The column eluent is directed into the mass spectrometer's ion source.

-

Set the ionization mode to Electron Ionization (EI) at 70 eV.

-

Scan a mass range of m/z 40-300 to detect the molecular ion and all significant fragments.

-

Conclusion

The structural identity of 2-Methoxy-4-methylbenzaldehyde is definitively established through a multi-technique spectroscopic approach. Predicted ¹H and ¹³C NMR data map the complete carbon-hydrogen framework, with key chemical shifts reflecting the distinct electronic environments created by the aldehyde, methoxy, and methyl substituents. Infrared spectroscopy confirms the presence of the critical functional groups, most notably the conjugated aldehyde C=O and C-H bonds and the aryl ether C-O linkage. Finally, mass spectrometry validates the molecular weight at 150 amu and reveals a characteristic fragmentation pattern, including the [M-H]⁺ ion, that is a hallmark of aromatic aldehydes. Together, these spectroscopic signatures provide a unique fingerprint for 2-Methoxy-4-methylbenzaldehyde, forming a self-validating system for its characterization in any research or development context.

References

[2] Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link] [3] Filo. (2025, October 5). Mass fragmentation in benzaldehyde. Retrieved from [Link] [4] PubChem. (n.d.). 2-Methoxy-4-methylbenzaldehyde. Retrieved from [Link]

Sources

- 1. 2-Methoxy-4-methylbenzaldehyde | C9H10O2 | CID 6423793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

- 4. scribd.com [scribd.com]

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 2-Methoxy-4-methylbenzaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Why" Beyond the Spectrum

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural confirmation of intermediates and final active pharmaceutical ingredients (APIs) is a non-negotiable cornerstone of quality and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the premier analytical technique for this purpose. This guide moves beyond a mere presentation of spectral data for 2-Methoxy-4-methylbenzaldehyde. Instead, it offers an in-depth analysis from the perspective of a seasoned application scientist, focusing on the causal relationships between the molecule's electronic architecture and its resulting ¹H NMR spectral signature. Understanding these fundamentals allows for proactive prediction, efficient troubleshooting, and robust interpretation of spectral data, not just for this specific molecule, but for a wide array of substituted aromatic systems.

The Molecule: Electronic Influences on Proton Environments

2-Methoxy-4-methylbenzaldehyde is a trisubstituted benzene ring. To predict its ¹H NMR spectrum, we must first appreciate the electronic contributions of each substituent, as these effects dictate the chemical environment—and thus the resonance frequency (chemical shift)—of each proton.

-

Aldehyde (-CHO): A powerful electron-withdrawing group (EWG) through both induction and resonance. It strongly deshields protons, particularly those ortho and para to it, causing their signals to appear significantly downfield.[1] The carbonyl group also exhibits a strong anisotropic effect, further deshielding the aldehyde proton itself.[2]

-

Methoxy (-OCH₃): A strong electron-donating group (EDG) through resonance, due to the lone pairs on the oxygen atom.[1] This effect increases electron density at the ortho and para positions, shielding these protons and shifting their signals upfield relative to unsubstituted benzene.

-

Methyl (-CH₃): A weak electron-donating group through induction. It provides a modest shielding effect on the aromatic ring protons.[1]

The interplay of these competing electronic effects results in a unique and predictable ¹H NMR spectrum.

Below is a diagram illustrating the molecular structure and the distinct proton environments that will be analyzed.

Caption: Structure of 2-Methoxy-4-methylbenzaldehyde with key proton groups labeled (a-e).

Detailed ¹H NMR Spectral Analysis

Based on the electronic principles outlined above, we can predict the characteristics of each signal in the ¹H NMR spectrum.

Aldehyde Proton (Hₐ): δ ~10.3 ppm

-

Chemical Shift: The aldehyde proton is the most deshielded proton in the molecule, appearing far downfield. This is due to the strong electron-withdrawing nature of the carbonyl group and, crucially, the magnetic anisotropy of the C=O bond, which strongly reinforces the external magnetic field in the region of the proton.[2][3][4] Typical shifts for benzaldehyde protons are in the δ 9.5-10.5 ppm range.[5]

-

Multiplicity: This proton will appear as a singlet (s) . It has no adjacent proton neighbors to couple with. While long-range coupling to the aromatic proton at C6 is possible, it is typically too small to be resolved.

-

Integration: The signal will integrate to 1H .

Aromatic Protons (Hₑ, Hբ, H₈): δ ~6.8-7.7 ppm

The chemical shifts and splitting patterns of the three aromatic protons are the most information-rich region of the spectrum.

-

H at C6 (ortho to -CHO, meta to -OCH₃ & -CH₃): δ ~7.65 ppm

-

Shift Analysis: This proton is ortho to the powerful electron-withdrawing aldehyde group, leading to significant deshielding. The meta-positioning of the two electron-donating groups has a minimal shielding effect. Consequently, this proton is expected to be the most downfield of the aromatic signals.

-

Multiplicity: It is coupled to the adjacent H at C5 (ortho-coupling, ³J). This will result in a doublet (d) . The typical ortho coupling constant (³J) in benzene rings is 7–10 Hz.[6][7]

-

-

H at C5 (meta to -CHO & -OCH₃, ortho to -CH₃): δ ~6.85 ppm

-

Shift Analysis: This proton experiences competing effects. It is ortho to the weakly donating methyl group and meta to the strongly donating methoxy group, both of which cause some shielding (upfield shift). It is also meta to the withdrawing aldehyde group, which has a weaker deshielding effect at the meta position. The net result is a signal shifted significantly upfield.

-

Multiplicity: It is coupled to the H at C6 (ortho-coupling, ³J) and the H at C3 (meta-coupling, ⁴J). This will produce a doublet of doublets (dd) . Meta coupling constants (⁴J) are much smaller, typically 2–3 Hz.[6][8]

-

-

H at C3 (ortho to -OCH₃, meta to -CHO, para to -CH₃): δ ~6.80 ppm

-

Shift Analysis: This proton is ortho to the strongly electron-donating methoxy group, which causes significant shielding and a pronounced upfield shift.[1][9] The para-methyl group also contributes minor shielding. The meta-aldehyde has a minimal effect. This proton is expected to be the most upfield of the aromatic signals.

-

Multiplicity: It is only coupled to the H at C5 (meta-coupling, ⁴J), as the other adjacent positions are substituted. This will result in a doublet (d) with a small coupling constant (2-3 Hz).[8]

-

Methoxy Protons (Hₑ): δ ~3.9 ppm

-

Chemical Shift: Protons of a methoxy group on an aromatic ring typically resonate in the δ 3.4-4.8 ppm range.[5][10]

-

Multiplicity: The three protons are equivalent and have no adjacent proton neighbors. They will appear as a sharp singlet (s) .

-

Integration: The signal will integrate to 3H .

Methyl Protons (Hբ): δ ~2.4 ppm

-

Chemical Shift: Protons of a methyl group attached directly to an aromatic ring typically appear in the δ 1.8-2.5 ppm range.[5][11]

-

Multiplicity: The three protons are equivalent and have no adjacent proton neighbors. They will appear as a sharp singlet (s) .

-

Integration: The signal will integrate to 3H .

Data Summary

The predicted ¹H NMR data for 2-Methoxy-4-methylbenzaldehyde is summarized in the table below.

| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hₐ | Aldehyde (-CHO) | ~10.3 | s (singlet) | N/A | 1H |

| H at C6 | Aromatic | ~7.65 | d (doublet) | ³J ≈ 8.0 | 1H |

| H at C5 | Aromatic | ~6.85 | dd (doublet of doublets) | ³J ≈ 8.0, ⁴J ≈ 2.0 | 1H |

| H at C3 | Aromatic | ~6.80 | d (doublet) | ⁴J ≈ 2.0 | 1H |

| Hₑ | Methoxy (-OCH₃) | ~3.9 | s (singlet) | N/A | 3H |

| Hբ | Methyl (-CH₃) | ~2.4 | s (singlet) | N/A | 3H |

Self-Validating Experimental Protocol

To ensure the acquisition of a high-fidelity, interpretable ¹H NMR spectrum, the following protocol must be rigorously followed. This protocol is designed to be self-validating by minimizing common sources of error.

Materials and Equipment

-

2-Methoxy-4-methylbenzaldehyde (5-10 mg)

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

High-quality 5 mm NMR tube and cap

-

Pasteur pipette with a small cotton or glass wool plug

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial. Precision at this stage is key for ensuring an optimal concentration.[12]

-

Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.[13] CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single residual proton peak (δ ~7.26 ppm) that serves as a secondary chemical shift reference.[14] The use of a deuterated solvent is mandatory to avoid overwhelming the sample signals.[14]

-

Dissolution: Cap the vial and vortex thoroughly until the sample is completely dissolved. A clear, homogenous solution is critical.

-

Filtration and Transfer: Use the Pasteur pipette with the plug to filter the solution directly into the NMR tube. This crucial step removes any microscopic particulate matter that would severely degrade the magnetic field homogeneity, leading to broad, uninterpretable peaks.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.

Data Acquisition Workflow

The following diagram outlines the logical flow for acquiring the NMR data.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

-

Locking: The spectrometer uses the deuterium signal from the CDCl₃ to "lock" the magnetic field, compensating for any drift during the experiment.[13]

-

Shimming: This is an automated or manual process that optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks. Poor shimming is a common cause of poor quality data.[13]

-

Acquisition: A standard ¹H experiment is run. Typically, 8 to 16 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

-

Processing: The raw data (Free Induction Decay) is converted into a spectrum via Fourier Transform. The spectrum is then phased for correct peak shape, the baseline is flattened, the chemical shift is calibrated using the TMS signal at δ 0.00 ppm, and the relative areas under the peaks are integrated.

Conclusion: A Validated Structural Signature

The ¹H NMR spectrum of 2-Methoxy-4-methylbenzaldehyde provides a definitive structural fingerprint. The presence of five distinct signals with integrations of 1H, 1H, 1H, 3H, and 3H confirms the presence of all ten protons in the molecule. The characteristic downfield singlet for the aldehyde proton, two singlets for the methoxy and methyl groups, and the complex splitting pattern in the aromatic region—governed by predictable electronic effects and coupling constants—all combine to provide unambiguous confirmation of the compound's identity and purity. This guide serves as a framework for not only interpreting this specific spectrum but also for applying these fundamental principles to a broader range of substituted aromatic compounds encountered in research and development.

References

- OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts.

-

Lambert, M., Olsen, L., & Jaroszewski, J. W. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(23), 8761–8770. Available at: [Link]

-

Ye, T., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. Available at: [Link]

- University of Ottawa. (n.d.). NMR Sample Preparation.

-

Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]

- University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- University College London. (n.d.). Chemical shifts.

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

YouTube. (2025). Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving. Available at: [Link]

- ACD/Labs. (n.d.). Methoxy groups just stick out.

-

YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Available at: [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Available at: [Link]

- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.

- Squarespace. (n.d.). ortho meta para.

- Doc Brown's Chemistry. (n.d.). methylbenzene low high resolution H-1 proton nmr spectrum.

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

- Western University. (n.d.). NMR Sample Preparation.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

- Nail IB. (n.d.). How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type and position of the substituent?.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Available at: [Link]

-

MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available at: [Link]

- Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Available at: [Link]

-

ACS Publications. (n.d.). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. Available at: [Link]

-

ResearchGate. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?. Available at: [Link]

-

SpectraBase. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde - Optional[1H NMR] - Spectrum. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

- University of Southern Maine. (n.d.). hil8_sln.html.

- NMR Wiki Q&A Forum. (2013). 2-Methoxybenzaldehyde.

-

SpectraBase. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

- PubChem. (n.d.). 2-Methoxy-4-methylbenzaldehyde.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistryguide.com [organicchemistryguide.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. acdlabs.com [acdlabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. acdlabs.com [acdlabs.com]

- 11. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. scribd.com [scribd.com]

- 13. publish.uwo.ca [publish.uwo.ca]

- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Methoxy-4-methylbenzaldehyde

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Methoxy-4-methylbenzaldehyde. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document moves beyond a simple listing of chemical shifts to explain the underlying principles that govern the spectral appearance of this molecule, thereby empowering the reader to interpret and predict NMR data with greater confidence.

Introduction: The Role of ¹³C NMR in Molecular Characterization

Nuclear Magnetic Resonance spectroscopy is an indispensable tool in modern chemistry, offering unparalleled insight into the carbon framework of organic molecules. ¹³C NMR, in particular, provides a distinct signal for each unique carbon atom in a molecule, with the chemical shift of each signal being exquisitely sensitive to the local electronic environment. This sensitivity allows for the detailed mapping of molecular structure, including the identification of functional groups and the determination of substituent effects on aromatic systems.

2-Methoxy-4-methylbenzaldehyde is a substituted aromatic aldehyde with applications in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its ¹³C NMR spectrum is crucial for reaction monitoring, quality control, and the unambiguous confirmation of its structure. This guide will delve into the theoretical underpinnings of ¹³C NMR spectroscopy and apply them to the prediction and assignment of the chemical shifts for each carbon atom in 2-Methoxy-4-methylbenzaldehyde.

Theoretical Principles of ¹³C NMR Spectroscopy

The chemical shift (δ) in ¹³C NMR is a measure of the resonance frequency of a carbon nucleus relative to a standard reference, typically tetramethylsilane (TMS). The chemical shift is primarily influenced by the shielding and deshielding of the carbon nucleus by its surrounding electrons. Electronegative atoms or groups withdraw electron density from a carbon atom, reducing its shielding and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase the electron density, enhancing shielding and shifting the signal to a lower chemical shift (upfield).[1]

In aromatic systems like 2-Methoxy-4-methylbenzaldehyde, the chemical shifts of the ring carbons are further modulated by the electronic effects of the substituents. These effects can be broadly categorized as:

-

Inductive Effects: The withdrawal or donation of electron density through the sigma (σ) bonds.

-

Resonance (Mesomeric) Effects: The delocalization of electrons through the pi (π) system of the aromatic ring.

The interplay of these effects determines the final chemical shift of each aromatic carbon.

Substituent Effects on the Benzaldehyde Ring

To accurately predict the ¹³C NMR spectrum of 2-Methoxy-4-methylbenzaldehyde, it is essential to understand the individual and combined effects of the aldehyde (-CHO), methoxy (-OCH₃), and methyl (-CH₃) groups on the benzene ring.

-

Aldehyde Group (-CHO): The carbonyl carbon of the aldehyde group is strongly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization, resulting in a chemical shift in the range of 190-200 ppm.[2] The aldehyde group is an electron-withdrawing group, primarily through resonance, and it deactivates the aromatic ring, particularly at the ortho and para positions.

-

Methoxy Group (-OCH₃): The oxygen atom of the methoxy group is highly electronegative, leading to an inductive withdrawal of electron density. However, the lone pairs on the oxygen can participate in resonance, donating electron density to the aromatic ring. This resonance effect is dominant and leads to an overall shielding of the ring, especially at the ortho and para positions. The methoxy carbon itself typically appears in the range of 55-65 ppm.[2][3] The conformation of the methoxy group relative to the aromatic ring can also influence its ¹³C chemical shift.

-

Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction and hyperconjugation. It causes a slight shielding of the aromatic ring carbons, particularly at the ortho and para positions. The methyl carbon signal is typically observed in the range of 15-25 ppm.[2]

The following diagram illustrates the logical relationship between the substituents and their electronic effects on the aromatic ring.

Caption: Influence of substituents on the electronic environment of the aromatic ring.

Predicted ¹³C NMR Chemical Shifts of 2-Methoxy-4-methylbenzaldehyde

Based on the principles of substituent additivity and analysis of spectral data for related compounds such as 2-methoxybenzaldehyde and 4-methylbenzaldehyde, we can predict the ¹³C NMR chemical shifts for 2-Methoxy-4-methylbenzaldehyde. The numbering of the carbon atoms is as follows:

Caption: Numbering scheme for 2-Methoxy-4-methylbenzaldehyde.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Aldehyde) | ~190 | The carbonyl carbon is highly deshielded due to the electronegative oxygen and sp² hybridization.[2] |

| C2 (-OCH₃) | ~162 | This carbon is directly attached to the electron-donating methoxy group, leading to a significant downfield shift due to the oxygen's electronegativity and resonance donation. |

| C4 (-CH₃) | ~145 | The methyl group causes a downfield shift at the ipso-carbon. |

| C6 | ~134 | This carbon is ortho to the electron-withdrawing aldehyde group, causing a downfield shift. |

| C1 (-CHO) | ~125 | This carbon is ortho to the methoxy group and para to the methyl group. The shielding from the methoxy group is expected to be significant. |

| C5 | ~122 | This carbon is meta to the aldehyde and methoxy groups and ortho to the methyl group. The shielding effect of the methyl group is most pronounced here. |

| C3 | ~112 | This carbon is ortho to the strongly electron-donating methoxy group, resulting in a significant upfield shift. |

| -OCH₃ | ~56 | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[2][3] |

| -CH₃ | ~21 | Typical chemical shift for a methyl carbon attached to an aromatic ring.[2] |

Experimental Protocol for ¹³C NMR Spectrum Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of 2-Methoxy-4-methylbenzaldehyde. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

5.1. Sample Preparation

-

Weighing: Accurately weigh approximately 50-100 mg of 2-Methoxy-4-methylbenzaldehyde. A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

5.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).

-

Pulse Angle: A 30-45 degree pulse angle is recommended to allow for faster repetition rates.

-

Acquisition Time (AQ): Set to 1-2 seconds.

-

Relaxation Delay (D1): Set to 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax.

-

Number of Scans (NS): Start with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

-

Spectral Width (SW): Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-220 ppm).

-

-

Data Acquisition: Start the acquisition.

5.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

-

Peak Picking: Identify and label the chemical shifts of all peaks.

The following diagram outlines the experimental workflow for acquiring a ¹³C NMR spectrum.

Caption: Experimental workflow for ¹³C NMR spectroscopy.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹³C NMR chemical shifts of 2-Methoxy-4-methylbenzaldehyde. By understanding the fundamental principles of NMR spectroscopy and the specific electronic effects of the aldehyde, methoxy, and methyl substituents, researchers can confidently predict, assign, and interpret the ¹³C NMR spectrum of this and related molecules. The detailed experimental protocol further ensures the acquisition of high-quality, reliable data for accurate structural analysis.

References

-

Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

Slanina, T., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 785-793. Retrieved from [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0032058). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-methylbenzaldehyde. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

-

ResearchGate. (2014). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-. Retrieved from [Link]

-

ChemSrc. (n.d.). 2-Methoxy-4-methyl-benzaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. PhytoBank: 13C NMR Spectrum (PHY0032058) [phytobank.ca]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) [hmdb.ca]

- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Reactivity of the aldehyde group in 2-Methoxy-4-methylbenzaldehyde

An In-Depth Technical Guide to the Aldehyde Reactivity of 2-Methoxy-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methoxy-4-methylbenzaldehyde is a substituted aromatic aldehyde whose reactivity is finely tuned by the interplay of electronic and steric effects originating from its methoxy and methyl substituents. This guide provides a detailed analysis of the factors governing the chemical behavior of its aldehyde functionality. We explore the nuanced landscape of its electrophilicity, which is attenuated by the electron-donating nature of the ring substituents, and the significant steric hindrance imposed by the ortho-methoxy group. This document offers field-proven insights into key transformations, including nucleophilic additions, condensation reactions, and redox chemistry, supported by detailed mechanistic discussions and actionable experimental protocols for laboratory application.

Structural and Electronic Profile of 2-Methoxy-4-methylbenzaldehyde

The chemical persona of 2-Methoxy-4-methylbenzaldehyde (C₉H₁₀O₂) is dictated by the strategic placement of its functional groups on the benzene ring.[1][2] The aldehyde group (-CHO), the primary site of reactivity, is flanked by an ortho-methoxy group (-OCH₃) and a para-methyl group (-CH₃). These substituents do not merely act as spectators; they actively modulate the reactivity of the carbonyl center.

Electronic Effects:

-

Methoxy Group (-OCH₃): Located at the C2 (ortho) position, the methoxy group exerts two opposing electronic effects:

-

+R (Resonance) Effect: The lone pairs on the oxygen atom can delocalize into the benzene ring, increasing electron density, particularly at the ortho and para positions. This effect pushes electron density towards the carbonyl group, reducing the partial positive charge (δ+) on the carbonyl carbon and thus decreasing its electrophilicity.

-

-I (Inductive) Effect: Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma bond.

-

-

Methyl Group (-CH₃): Positioned at the C4 (para) position, the methyl group is a classic electron-donating group through both the inductive effect (+I) and hyperconjugation. This further enriches the electron density of the aromatic ring, reinforcing the deactivating effect on the aldehyde.

The net result is a significant reduction in the electrophilicity of the aldehyde's carbonyl carbon compared to unsubstituted benzaldehyde. Nucleophilic attack is consequently less favorable.[3][4]

Steric Effects: